2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Overview
Description
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Thiazoles
are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Target of Action
The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a variety of biological targets to induce their effects .
Mode of Action
The mode of action of thiazoles also depends on the specific compound. They can interact with their targets in a variety of ways, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane function .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been shown to inhibit key enzymes in bacterial cell wall synthesis, leading to cell death .
Pharmacokinetics
The pharmacokinetics of thiazoles can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the structure of the compound .
Result of Action
The result of the action of thiazoles can include a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of cell death, or modulation of immune response .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 4-hydroxyaniline with a thiazole precursor under specific conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for several hours . The reaction is monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .
Scientific Research Applications
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial properties.
4-hydroxybenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXTRSZKFRYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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